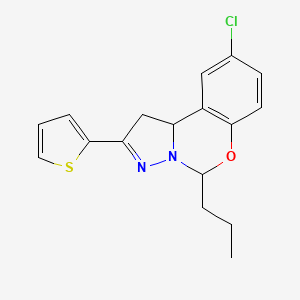![molecular formula C30H27N3OS B11983558 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11983558.png)
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, and a thioether linkage to a diphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones, followed by cyclization.
Substitution Reactions: The tert-butyl, cyano, and phenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with diphenylacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- **ETHYL 2-({2-[(6-TERT-BUTYL-3-CYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]PROPANOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is unique due to its specific substitution pattern and the presence of both a thioether and an acetamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C30H27N3OS |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H27N3OS/c1-30(2,3)27-19-25(22-13-7-4-8-14-22)26(20-31)29(32-27)35-21-28(34)33(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-19H,21H2,1-3H3 |
Clave InChI |
YFFPURWJTQQHTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B11983478.png)

![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983480.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11983488.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983495.png)

![N-(4-Chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B11983511.png)
![3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11983523.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11983530.png)
![methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11983545.png)
![Allyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11983546.png)


